molecular formula C6H11NO2 B1274249 Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)- CAS No. 78213-60-2

Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-

Cat. No.: B1274249
CAS No.: 78213-60-2
M. Wt: 129.16 g/mol
InChI Key: BCTQUNGXIVZUSB-SCSAIBSYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, montelukast sodium, involves coupling methyl 1-(mercaptomethyl)cyclopropaneacetate with other compounds . This process could potentially be adapted for the synthesis of “Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-”.


Molecular Structure Analysis

The molecular formula of a similar compound, [1-(Mercaptomethyl)cyclopropyl]acetic acid, is C6H10O2S . The molecular weight is 146.21 .

Scientific Research Applications

1. Synthesis of Nonproteinogenic Alpha-Amino Acids

New chiral alpha, beta-didehydroamino acid derivatives have been used for the diastereoselective cyclopropanation reactions, contributing to the asymmetric synthesis of 1-aminocyclopropane-1-carboxylic acids, such as allo-corononamic and allo-norcoronamic acids. These compounds are significant in synthesizing N-methyl-alpha-amino acids and enantiomerically pure bicyclic alpha-amino acids (Chinchilla, Falvello, Galindo, & Nájera, 2000).

2. Study of Ethylene Biosynthesis in Plants

Deuterium-labeled 1-aminocyclopropane-1-carboxylic acid derivatives have been synthesized for use in studying the biosynthesis of ethylene in various plants. These compounds are critical for 1H and 13C-NMR studies of 1-aminocyclopropane-1-carboxylic acid derivatives (Ramalingam, Kalvin, & Woodard, 1984).

3. Enzyme Inhibition and Mechanistic Studies

1-Amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC) serves as an irreversible inhibitor for the bacterial enzyme ACC deaminase. This compound aids in understanding unique enzymatic reactions, including the formation of a reactive turnover product that entraps an active-site residue in the enzyme (Zhao & Liu, 2002).

4. Development of Cyclopropyl-Substituted Amino Acids

Cyclopropane amino acids, including 1-aminocyclopropane carboxylic acid (ACC) and its derivatives, have been synthesized for use in enzyme inhibitors, receptor, and metabolism studies. These developments have included natural cyclopropane amino acids and artificial ones (Krass, Wessjohann, Yu, & Meijere, 1989).

5. Exploration of Conformationally Restricted Analogs

The design and synthesis of conformationally restricted analogs of alpha-amino acids have been a strategy in medicinal chemistry research. For instance, 2-azanorbornane-3-exo,5-endo-dicarboxylic acid is a novel conformationally restricted (S)-glutamic acid analogue, intended as a mimic of the folded Glu conformation (Bunch, Liljefors, Greenwood, Frydenvang, Bräuner-Osborne, Krogsgaard-Larsen, & Madsen, 2003).

Safety and Hazards

A similar compound, 1-(Mercaptomethyl)cyclopropaneacetic acid, is known to cause severe skin burns and eye damage, may cause respiratory irritation and an allergic skin reaction, and is harmful if swallowed or in contact with skin . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Properties

IUPAC Name

(2S)-2-amino-2-(1-methylcyclopropyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQUNGXIVZUSB-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10228859
Record name Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-60-2
Record name 2-(1-Methylcyclopropyl)glycine, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10228859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-METHYLCYCLOPROPYL)GLYCINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G3A0Q869B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 2
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 3
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 4
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 5
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Reactant of Route 6
Cyclopropaneacetic acid, alpha-amino-1-methyl-, (S)-
Customer
Q & A

Q1: What is the origin of L-2-(1-Methylcyclopropyl)glycine and what are its potential applications?

A1: L-2-(1-Methylcyclopropyl)glycine is a novel amino acid discovered in the fermentation broth of a newly identified actinomycete strain, Micromonospora miyakonensis sp. nov. []. This compound exhibits antimicrobial activity against Escherichia coli in a synthetic medium, suggesting its potential as a novel antibiotic agent [].

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